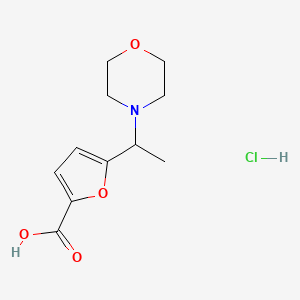
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a pyrazole ring, and a pyridine moiety, making it a molecule of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or β-ketoesters.
Coupling Reactions: The thiazole and pyrazole intermediates are then coupled using appropriate linkers and reagents, such as coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Assembly: The pyridine moiety is introduced through nucleophilic substitution or other suitable reactions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of significant interest. Researchers investigate its ability to interact with biological targets, such as enzymes or receptors, to develop new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics or photonics.
作用机制
The mechanism of action of 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity.
相似化合物的比较
Similar Compounds
3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide: Lacks the pyridine moiety, which may affect its biological activity and chemical reactivity.
N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide: Lacks the thiazole ring, potentially altering its interaction with biological targets.
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide: Variation in the position of the carboxamide group, which can influence its chemical properties and biological effects.
Uniqueness
The presence of both the thiazole and pyridine moieties in 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide makes it unique. This combination allows for diverse interactions with biological targets and offers a wide range of chemical reactivity, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
1187634-28-1 |
|---|---|
分子式 |
C15H15N5OS |
分子量 |
313.38 |
IUPAC 名称 |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5OS/c1-9-14(22-10(2)18-9)12-7-13(20-19-12)15(21)17-8-11-5-3-4-6-16-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20) |
InChI 键 |
GWQMASVXKMXPQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CC=CC=N3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


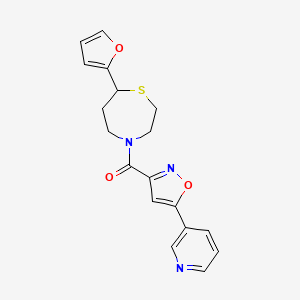
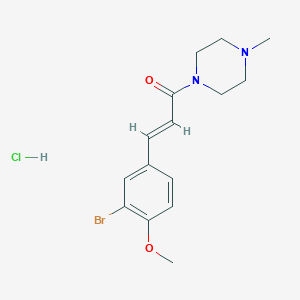
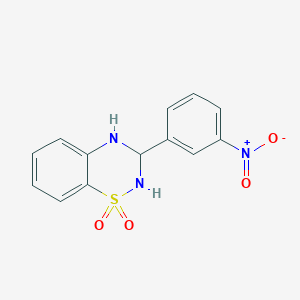
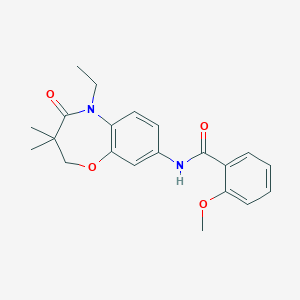
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2686376.png)
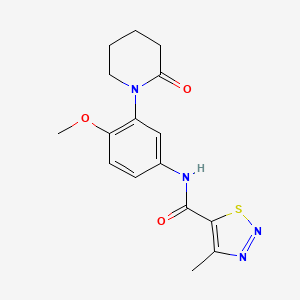
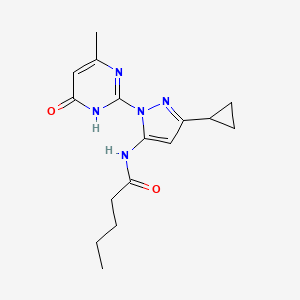
![(2Z)-2-cyano-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)ethanamide](/img/structure/B2686381.png)
![13-fluoro-5-(4-fluoro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2686382.png)
![6-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2686383.png)
![N-(9H-Fluoren-9-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2686384.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)
![2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2686386.png)
